The synthesis of 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine can be achieved through several methods. One notable approach involves transition metal-catalyzed reactions, which facilitate the formation of the imidazo ring by coupling precursors such as 2-chloro-3-nitropyridine with amines in environmentally friendly solvents like water and isopropanol .
Another method includes multi-component reactions that allow for rapid construction of the imidazo[4,5-c]pyridine skeleton from simpler starting materials. These methods often yield high purity products with minimal need for chromatographic purification, enhancing their appeal in synthetic organic chemistry .
The molecular structure of 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine features a chlorine atom at the 6-position and a methyl group at the 2-position of the imidazo ring. The canonical SMILES representation is CC1=NC2=CC(=NC=C2N1)Cl
, which illustrates its fused bicyclic nature. The structural characteristics contribute to its biological activity by influencing how it interacts with target biomolecules .
6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine participates in various chemical reactions that are crucial for its biological activity. It can undergo nucleophilic substitutions and cyclization reactions, which are essential for modifying its structure to enhance potency against specific targets such as kinases involved in cancer progression .
Additionally, derivatives of this compound have been synthesized to explore structure-activity relationships, revealing insights into how modifications at different positions affect biological efficacy and selectivity towards specific enzymes .
The mechanism of action of 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine primarily involves binding to specific enzymes or receptors within cells. This binding can modulate the activity of kinases and phosphatases, which are critical in signal transduction pathways that regulate cell proliferation and apoptosis. For instance, it has been shown to influence the MAPK/ERK signaling pathway, thereby affecting cellular responses to growth factors and stress signals .
At the molecular level, this compound may alter enzyme conformation upon binding, leading to either inhibition or activation depending on the target site. Such interactions can result in significant changes in gene expression patterns as well as metabolic processes within cells .
The physical properties of 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine include:
Chemical properties include its stability under various conditions and reactivity towards nucleophiles due to the presence of electron-withdrawing groups like chlorine .
The scientific applications of 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine extend into pharmacology where it serves as a scaffold for developing new therapeutics targeting cancer-related pathways. Its derivatives have shown promise as inhibitors for various kinases involved in tumor growth and metastasis. Additionally, studies have indicated potential uses in treating diseases like diabetes through enzyme inhibition mechanisms .
The imidazo[4,5-c]pyridine scaffold exemplifies a privileged structure in medicinal chemistry due to its striking resemblance to endogenous purines. This bicyclic system mimics the hydrogen-bonding patterns, π-electron distribution, and molecular dimensions of adenine and guanine, enabling targeted interactions with purinergic receptors, DNA/RNA, and enzymatic cofactors. The 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine (CAS: 7205-42-7; MW: 167.6 g/mol; Formula: C₇H₆ClN₃) enhances this core through strategic substitutions [1] . The chloro group at C6 acts as a versatile synthetic handle for nucleophilic displacement, while the methyl group at C2 modulates electron density and steric bulk, improving target selectivity and metabolic stability [1] [4]. These modifications optimize the molecule for binding to biological targets reliant on purine recognition, such as kinase ATP-binding pockets and epigenetic regulators [4] [8].
Table 1: Key Derivatives of the Imidazo[4,5-c]pyridine Scaffold
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Primary Modifications |
---|---|---|---|---|
6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine | 7205-42-7 | C₇H₆ClN₃ | 167.6 | C6-Cl, C2-CH₃ |
4-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine | 50432-65-0 | C₇H₆ClN₃ | 167.6 | C4-Cl, C2-CH₃ |
6-Chloro-3H-imidazo[4,5-c]pyridine | 2589-11-9 | C₆H₄ClN₃ | 153.6 | C6-Cl (unsubstituted at C2) |
6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine | 52559-17-8 | C₆H₅ClN₄ | 168.6 | C6-Cl, C4-NH₂ |
The trajectory of imidazo[4,5-c]pyridines in drug discovery began with their exploration as GABA_A receptor modulators (e.g., bamaluzole) in the 1990s, leveraging their purine-like affinity for neurological targets [4]. The early 2000s witnessed a strategic pivot toward oncology and infectious diseases, driven by the scaffold’s adaptability. Key milestones include:
The synthesis of 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine emerged as a response to the need for functionalized intermediates with improved reactivity and selectivity. Its chloro-methyl substitution pattern balances electronic effects and lipophilicity (ClogP ≈ 2.1), facilitating downstream derivatization for structure-activity relationship (SAR) studies [1] .
Table 2: Evolution of Key Imidazo[4,5-c]pyridine Derivatives in Drug Discovery
Compound | Therapeutic Area | Key Structural Features | Development Significance |
---|---|---|---|
Bamaluzole | Anticonvulsant | Imidazo[4,5-c]pyridine core | Early GABA_A modulator (not marketed) |
Telcagepant (MK-0974) | Migraine | Imidazo[4,5-b]pyridine | Advanced to Phase III (development halted, 2009) |
Tenatoprazole | Antiulcer | Imidazo[4,5-b]pyridine | Long-acting proton pump inhibitor (under development) |
DZNep | Oncology/virology | Carbocyclic imidazo[4,5-c]pyridine | EZH2 inhibitor; explored for cancer/antiviral therapy |
The focused investigation of 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine arises from three compelling pharmacological and synthetic advantages:
Table 3: Synthetic Applications of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine
Reaction Type | Reagents/Conditions | Product | Application Target |
---|---|---|---|
Nucleophilic Substitution | Primary/Secondary amines, 80–100°C | 6-Amino-2-methyl-imidazo[4,5-c]pyridines | Kinase inhibitors; DNA intercalators |
Suzuki Coupling | Arylboronic acids, Pd(PPh₃)₄, base | 6-Aryl-2-methyl-imidazo[4,5-c]pyridines | Antiproliferative agents |
Oxidation | KMnO₄ or SeO₂ | 2-Formyl/COOH-imidazo[4,5-c]pyridines | Schiff base condensations |
Cyclocondensation | Ortho-esters, NH₂ reagents | Fused triaza-benzo[c]fluorenes | DNA-targeted therapeutics |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2